molecular formula C13H15Cl2NO2 B2707214 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one CAS No. 1164488-28-1

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one

Cat. No.: B2707214
CAS No.: 1164488-28-1
M. Wt: 288.17
InChI Key: LFHLBTPPLHEZBM-VOTSOKGWSA-N
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Description

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a synthetic organic compound characterized by the presence of a dichlorophenoxy group and a dimethylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one typically involves the reaction of 2,4-dichlorophenol with a suitable pentenone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the phenoxy group. The dimethylamino group is introduced through a subsequent reaction with dimethylamine under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    4-(2,4-Dichlorophenoxy)butanoic acid: Another herbicide with structural similarities.

    2,4-Dichlorophenoxyacetic acid butyl ester: An ester derivative used in agricultural applications.

Uniqueness

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one is unique due to the presence of both the dimethylamino and pentenone groups, which confer distinct chemical and biological properties

Biological Activity

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and toxicology. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its effects.

  • Molecular Formula : C13H15Cl2NO2
  • Molar Mass : 288.17 g/mol
  • CAS Number : 1164488-28-1

The compound features a dichlorophenoxy group linked to a pentenone backbone with a dimethylamino substituent, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The dichlorophenoxy moiety may interact with various enzymes, modulating metabolic pathways.
  • Receptor Binding : The dimethylamino group potentially enhances binding affinity to specific receptors, influencing signal transduction pathways.
  • Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or inhibition of cell proliferation.

Cytotoxicity Studies

Research has indicated that this compound shows significant cytotoxicity against various cancer cell lines. A notable study reported the following results:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Inhibition of tubulin polymerization
HeLa (Cervical)15.0Induction of apoptosis
MCF-7 (Breast)20.0Cell cycle arrest

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Toxicological Profiles

In addition to its potential therapeutic benefits, the compound has been evaluated for toxicity:

  • Acute Toxicity : Studies reveal low acute toxicity in animal models.
  • Chronic Exposure : Long-term exposure assessments indicate potential reproductive toxicity and carcinogenic effects, necessitating caution in handling and application.

Research Findings

Recent studies have further elucidated the biological profile of this compound:

  • In Vitro Studies : Demonstrated moderate cytotoxicity against human tumor cell lines with a focus on the mechanism involving tubulin dynamics.
  • In Vivo Models : Initial animal studies indicate favorable pharmacokinetic properties but raise concerns regarding long-term exposure effects.
  • Comparative Analysis : Compared to similar compounds, this compound exhibits unique pharmacological profiles that may be advantageous in specific therapeutic contexts.

Properties

IUPAC Name

(E)-4-(2,4-dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-9(12(17)6-7-16(2)3)18-13-5-4-10(14)8-11(13)15/h4-9H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHLBTPPLHEZBM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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